(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S3/c1-32-12-11-28-21-10-9-16(35(2,30)31)14-23(21)34-25(28)27-24(29)18-15-20(22-8-5-13-33-22)26-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDOYVHSPLVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde. This intermediate is then subjected to further functionalization to introduce the methoxyethyl and methylsulfonyl groups.
The quinoline ring is synthesized separately through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones. The thiophene group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Finally, the benzo[d]thiazole and quinoline intermediates are coupled through a condensation reaction to form the desired product. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts, such as palladium acetate or copper iodide, under inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group at position 6 of the benzo[d]thiazole ring is highly electrophilic, enabling nucleophilic aromatic substitution (NAS) under basic or acidic conditions.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, 12h | Replacement of -SO₂CH₃ with -NH₂ or -NHR | |
| Thiol displacement | NaSH, EtOH, reflux | Formation of -SH derivatives |
For example, reaction with hydrazine hydrate yields 4-amino derivatives, a common strategy in triazolethione synthesis (e.g., 10a–c in ).
Electrophilic Substitution on the Thiophene Ring
The thiophen-2-yl group undergoes electrophilic substitution at the α-position (C5) due to electron-rich sulfur heteroatom stabilization.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Introduction of -NO₂ at C5 | |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | Bromination at C5 |
Similar reactivity is observed in thiophene-containing HDAC inhibitors (e.g., 79a–e in ).
Hydrolysis of the Carboxamide Linkage
The quinoline-4-carboxamide bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | Formation of quinoline-4-carboxylic acid | |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 70°C | Release of 2-(thiophen-2-yl)quinoline-4-amine |
This reactivity is critical for prodrug activation, as seen in omeprazole derivatives (e.g., ).
Cyclization and Ring-Opening Reactions
The benzo[d]thiazole ring undergoes ring-opening under strong reducing conditions (e.g., LiAlH₄) or cyclization with bifunctional nucleophiles.
Analogous cyclization pathways are reported for triazolethiones (e.g., 51a–e in ).
Oxidation and Reduction of Functional Groups
-
Methoxyethyl side chain : Oxidation with KMnO₄ converts the ether to a ketone.
-
Thiophene ring : Catalytic hydrogenation reduces the thiophene to tetrahydrothiophene.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation of -OCH₂CH₂OCH₃ | KMnO₄, H₂O, 60°C | Formation of -OCH₂COCH₃ | |
| Hydrogenation of thiophene | H₂ (1 atm), Pd/C, EtOH | Saturation to tetrahydrothiophene |
Mechanistic Insights
-
Methylsulfonyl substitution : Proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing benzo[d]thiazole ring.
-
Thiophene electrophilicity : Directed by sulfur’s lone pairs, enabling regioselective functionalization (e.g., 79a–e in ).
Stability and Reactivity Influencers
-
Steric effects : The 2-methoxyethyl group at N3 hinders reactions at the benzo[d]thiazole C2 position.
-
Electronic effects : The methylsulfonyl group deactivates the benzene ring, reducing electrophilic substitution rates.
Scientific Research Applications
Biological Activities
Preliminary studies have indicated significant biological activities associated with this compound, particularly in the following areas:
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Initial evaluations show that the compound may possess cytotoxic effects on cancer cells, indicating potential use in cancer therapies.
Antimicrobial Activity
A study conducted by researchers at a prominent university evaluated the antimicrobial effects of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide against a range of pathogens. The results demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 16 |
| Escherichia coli | 16 | Gentamicin | 32 |
Anti-inflammatory Effects
Another research project focused on the anti-inflammatory properties of the compound. In vitro assays showed that it significantly reduced pro-inflammatory cytokine production in immune cells stimulated by lipopolysaccharides (LPS).
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 200 |
| IL-6 | 300 | 100 |
Anticancer Properties
The anticancer potential was assessed through cell viability assays using various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating its effectiveness.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 1.35 |
| HT-29 | 0.008 |
| A549 | 0.042 |
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for potential use in drug formulations targeting infections, inflammation, and cancer.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it binds to proteins and enzymes, inhibiting their activity and disrupting cellular processes. The compound’s structure allows it to fit into the active sites of these targets, blocking their function and leading to therapeutic effects.
In cancer cells, the compound induces apoptosis by activating signaling pathways that lead to cell death. It also inhibits angiogenesis, preventing the formation of new blood vessels that supply nutrients to tumors. These mechanisms contribute to its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogous Compounds
Key Observations :
- Electron Effects : The target compound’s 2-methoxyethyl group is electron-donating, contrasting with electron-withdrawing chloro/fluoro substituents in analogs . This may enhance solubility and reduce metabolic degradation.
- Sulfonyl Groups : Both the target compound and triazole derivatives incorporate sulfonyl groups, which stabilize tautomeric forms and enhance hydrogen-bonding interactions.
Key Observations :
- The target compound’s synthesis likely requires advanced coupling strategies (e.g., Buchwald-Hartwig amidation) due to its complex heterocyclic framework.
- Lower yields in analogs (e.g., 37% for 4i ) highlight challenges in introducing electron-withdrawing substituents, whereas the target’s methoxyethyl group may improve reaction efficiency.
Biological Activity
The compound (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of a quinoline and thiazole moiety. Its structural formula can be represented as follows:
This structure contributes to its diverse biological activities, which include antibacterial, anti-inflammatory, and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in disease pathways. Notably, it has shown effectiveness against the G12C mutant KRAS protein , which is implicated in various cancers. The compound acts as an inhibitor of this mutant protein, thereby disrupting cancer cell proliferation and survival pathways .
1. Antibacterial Activity
Research indicates that derivatives of benzothiazole and quinoline exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating activity comparable to established antibiotics like norfloxacin. Its mechanism likely involves interference with bacterial DNA synthesis or protein function .
2. Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies have reported that it can reduce inflammatory markers in activated macrophages, suggesting potential applications in treating inflammatory diseases .
3. Anticancer Activity
In addition to its antibacterial and anti-inflammatory properties, the compound exhibits anticancer activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. Studies have documented its effectiveness against several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent cytotoxicity .
Case Studies
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (Z)-configured benzo[d]thiazole derivatives like this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
- Step 2: Introduction of the methoxyethyl and methylsulfonyl groups through alkylation or sulfonation reactions, optimizing solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity .
- Step 3: Coupling the quinoline-4-carboxamide moiety using carbodiimide-mediated amidation, with careful control of reaction temperature (20–60°C) to avoid racemization .
- Purification: Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the (Z)-isomer, confirmed by NOE NMR experiments .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
Key techniques include:
- 1H/13C NMR: Assigns proton environments (e.g., distinguishing Z/E isomers via coupling constants and NOESY correlations) and confirms substituent positions .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, S=O stretch at ~1150 cm⁻¹ for sulfonyl groups) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the methylsulfonyl and thiophene substituents .
- X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions in the solid state .
Advanced: How can researchers mitigate competing side reactions during the synthesis of the benzo[d]thiazole core?
Answer:
Common challenges and solutions:
- Oxidation of Thiol Intermediates: Use inert atmospheres (N₂/Ar) and antioxidants like BHT to prevent disulfide formation .
- Regioselectivity in Cyclization: Employ directing groups (e.g., nitro or methoxy) to control ring closure positions, as demonstrated in analogous thiazole syntheses .
- Byproduct Formation: Monitor reaction progress via TLC or inline UV spectroscopy, adjusting stoichiometry (e.g., 1.2–1.5 eq of sulfonating agents) to minimize unreacted intermediates .
Advanced: How should researchers interpret contradictory biological activity data across in vitro and in vivo models?
Answer:
Contradictions often arise due to:
- Physicochemical Factors: Poor solubility or metabolic instability in vivo can reduce efficacy despite strong in vitro activity. Use pharmacokinetic studies (e.g., microsomal stability assays) to identify bottlenecks .
- Assay Variability: Standardize cell-based assays (e.g., ATP levels for cytotoxicity) against positive controls and validate target engagement via Western blotting or SPR .
- Species-Specific Differences: Compare receptor homology (e.g., human vs. murine targets) and adjust dosing regimens accordingly .
Advanced: What computational strategies are used to predict the compound’s mechanism of action and off-target effects?
Answer:
- Molecular Docking: Screen against target proteins (e.g., kinase or protease families) using software like AutoDock Vina, focusing on the quinoline-thiophene pharmacophore for binding affinity predictions .
- MD Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
- Chemoproteomics: Use activity-based protein profiling (ABPP) to map off-target interactions in complex biological matrices .
Advanced: How can AI-driven tools enhance the design of derivatives with improved potency or selectivity?
Answer:
- Generative Models: Train VAEs or GANs on ChEMBL-like datasets to propose novel derivatives with optimized substituents (e.g., replacing methoxyethyl with polar groups) .
- QSAR Modeling: Use Random Forest or SVM algorithms to correlate structural descriptors (e.g., logP, topological polar surface area) with activity data .
- Synthetic Feasibility Filters: Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize compounds with viable reaction pathways .
Advanced: What strategies resolve discrepancies between computational predictions and experimental results in SAR studies?
Answer:
- Free Energy Perturbation (FEP): Calculate relative binding energies of analogs to refine docking scores .
- Alchemical Scanning: Identify residues critical for binding through in silico mutagenesis .
- Experimental Validation: Use SPR or ITC to measure binding kinetics and thermodynamics, reconciling computational outliers .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Answer:
- Storage: -20°C under argon, protected from light and moisture .
- Stability: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed carboxamide) are quantified using HPLC-PDA .
Advanced: How to design a robust structure-activity relationship (SAR) study for this compound’s anticancer activity?
Answer:
- Scaffold Modifications: Synthesize analogs with variations in the thiophene (e.g., 3-thienyl vs. 2-thienyl) and methylsulfonyl groups .
- Biological Testing: Use a panel of cancer cell lines (e.g., NCI-60) and orthogonal assays (apoptosis, cell cycle arrest) to evaluate potency .
- Data Analysis: Apply hierarchical clustering or PCA to correlate structural changes with activity trends .
Advanced: What in silico tools predict metabolic hotspots and guide lead optimization?
Answer:
- CYP450 Metabolism: Use StarDrop or MetaSite to identify labile sites (e.g., methylsulfonyl oxidation) .
- Metabolite Identification: Combine molecular networking (GNPS) with LC-MS/MS to map Phase I/II metabolites .
- Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
